N-(4-(2-((4-(1H-pyrazol-1-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(2-((4-(1H-pyrazol-1-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide is a complex organic compound that features a combination of pyrazole, thiazole, and cinnamamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-((4-(1H-pyrazol-1-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions.
Synthesis of the thiazole ring: This involves the cyclization of a thioamide with a haloketone.
Coupling reactions: The pyrazole and thiazole intermediates are then coupled using appropriate reagents and conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-((4-(1H-pyrazol-1-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-(2-((4-(1H-pyrazol-1-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide has several scientific research applications:
Medicinal Chemistry: This compound is being investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.
Biological Studies: It is used in studies related to enzyme inhibition and protein interactions.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-(2-((4-(1H-pyrazol-1-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can lead to the disruption of cellular processes, making it a potential therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine: This compound also contains a pyrazole moiety and has been studied for its anticancer properties.
Hydrazine-coupled pyrazoles: These compounds are known for their antileishmanial and antimalarial activities.
Uniqueness
N-(4-(2-((4-(1H-pyrazol-1-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide is unique due to its combination of pyrazole, thiazole, and cinnamamide moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(E)-N-[4-[2-oxo-2-(4-pyrazol-1-ylanilino)ethyl]-1,3-thiazol-2-yl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O2S/c29-21(12-7-17-5-2-1-3-6-17)27-23-26-19(16-31-23)15-22(30)25-18-8-10-20(11-9-18)28-14-4-13-24-28/h1-14,16H,15H2,(H,25,30)(H,26,27,29)/b12-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNSAWBRTJPEEKE-KPKJPENVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.